1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid
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Description
1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid is a useful research compound. Its molecular formula is C18H14BrClN2O2 and its molecular weight is 405.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid is part of a broader category of compounds known for their structural diversity and potential in material science. Synthesis and crystal structure analysis of pyrazole derivatives, including those with bromo- and chlorophenyl groups, have been explored for understanding their molecular geometry, bonding, and potential applications in materials science. For instance, the synthesis and crystal structures of N-substituted pyrazolines have shown diverse dihedral angles between pyrazole and substituted phenyl rings, indicating the potential for tailor-made molecular properties for specific applications (Loh et al., 2013). Additionally, the crystal structure and regioselective synthesis of related compounds underscore the importance of precise structural characterization for the development of new materials and pharmaceuticals (Kumarasinghe et al., 2009).
Potential in Materials Science
Pyrazole derivatives exhibit significant promise in materials science, particularly in developing new optical materials and studying solvent effects in industrial applications. Research on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has revealed their potential as nonlinear optical (NLO) materials, highlighting the role of specific substituents in enhancing nonlinearity, which is crucial for optical limiting applications (Chandrakantha et al., 2013). Furthermore, solvation analysis of halogenated pyrazole derivatives provides insights into solvent effects on these compounds, offering valuable data for their application in different solvent environments (Venkatachalam et al., 2012).
Antimicrobial Studies
Linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one have demonstrated antimicrobial activity, suggesting the potential of this compound and related structures in developing new antimicrobial agents. The synthesis of these compounds and their efficacy against various bacteria and fungi highlight the importance of structural variation in enhancing biological activity (Reddy et al., 2010).
Fluorescent Properties for Sensing Applications
The synthesis and characterization of pyrazoline derivatives, including their fluorescent properties, suggest the potential use of these compounds in sensing and imaging applications. The fluorescence emission observed in the blue region of the visible spectrum for specific derivatives indicates the possibility of tuning these properties for targeted applications (Ibrahim et al., 2016).
Properties
IUPAC Name |
3-[1-(4-bromophenyl)-3-(4-chlorophenyl)pyrazol-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O2/c19-14-4-8-16(9-5-14)22-11-13(3-10-17(23)24)18(21-22)12-1-6-15(20)7-2-12/h1-2,4-9,11H,3,10H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCKLQOTWRGUSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584741 |
Source
|
Record name | 3-[1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870704-03-3 |
Source
|
Record name | 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870704-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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